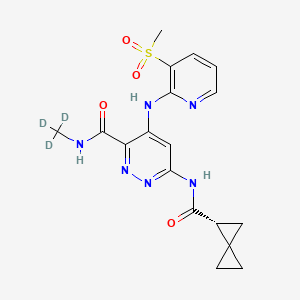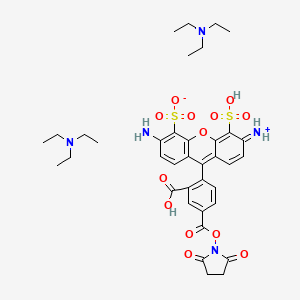![molecular formula C27H32N8O3 B12381381 N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BEBT-109 is a highly potent pan-mutant epidermal growth factor receptor inhibitor developed by BeBetter Medicine Technology Co., Ltd. It is distinct from other inhibitors such as osimertinib and mobocertinib. BEBT-109 is designed to target multiple mutations in the epidermal growth factor receptor, making it a promising candidate for the treatment of non-small cell lung cancer, particularly in patients with epidermal growth factor receptor exon 20 insertion mutations .
Vorbereitungsmethoden
The synthesis of BEBT-109 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and potency .
Analyse Chemischer Reaktionen
BEBT-109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Wissenschaftliche Forschungsanwendungen
BEBT-109 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of epidermal growth factor receptor mutations.
Biology: It is used to investigate the biological pathways and mechanisms involved in epidermal growth factor receptor signaling.
Medicine: BEBT-109 is being evaluated in clinical trials for its efficacy in treating non-small cell lung cancer with epidermal growth factor receptor exon 20 insertion mutations. .
Industry: BEBT-109 is being developed as a potential therapeutic agent for the treatment of non-small cell lung cancer, addressing the limitations of existing therapies such as osimertinib and mobocertinib
Wirkmechanismus
BEBT-109 exerts its effects by selectively inhibiting mutant forms of the epidermal growth factor receptor. It binds to the adenosine triphosphate binding pocket of the receptor, preventing its activation and subsequent signaling. This inhibition leads to the suppression of tumor cell proliferation and induces apoptosis in cancer cells harboring epidermal growth factor receptor mutations .
Vergleich Mit ähnlichen Verbindungen
BEBT-109 is unique compared to other epidermal growth factor receptor inhibitors such as osimertinib and mobocertinib. While osimertinib is a third-generation epidermal growth factor receptor inhibitor and mobocertinib is the first marked epidermal growth factor receptor exon 20 insertion mutant inhibitor, BEBT-109 addresses the limitations of both by exhibiting high activity against wild-type epidermal growth factor receptor and providing a higher safety profile . Similar compounds include:
Osimertinib: A third-generation epidermal growth factor receptor inhibitor.
Mobocertinib: An epidermal growth factor receptor exon 20 insertion mutant inhibitor
BEBT-109’s unique pharmacokinetic properties, including rapid absorption and quick in vivo clearance, further distinguish it from these similar compounds .
Eigenschaften
Molekularformel |
C27H32N8O3 |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(5-methoxypyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H32N8O3/c1-7-25(36)29-19-16-20(23(37-5)17-22(19)34(4)15-14-33(2)3)31-27-28-12-10-24(32-27)35-13-11-18-21(35)8-9-26(30-18)38-6/h7-13,16-17H,1,14-15H2,2-6H3,(H,29,36)(H,28,31,32) |
InChI-Schlüssel |
HLHLCZJZIOARRT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)N3C=CC4=C3C=CC(=N4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


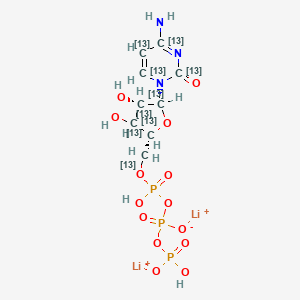

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
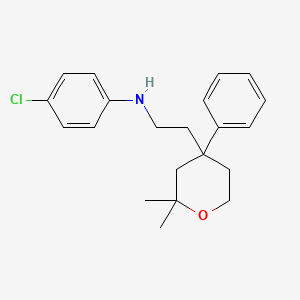

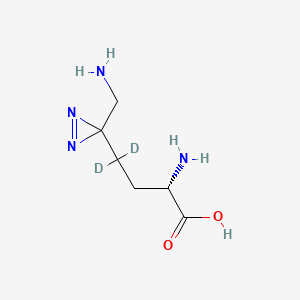
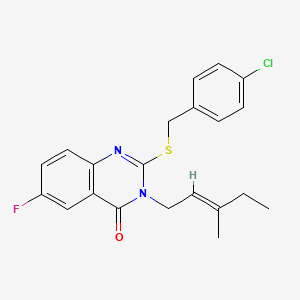
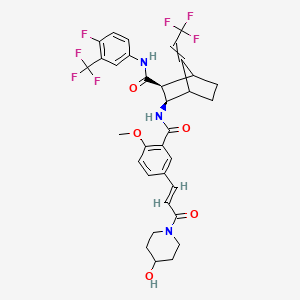
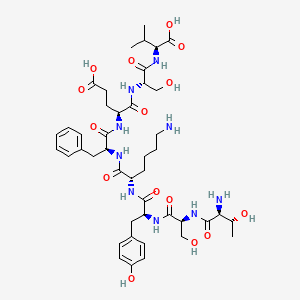
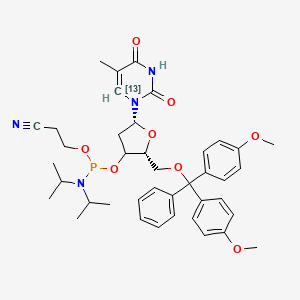
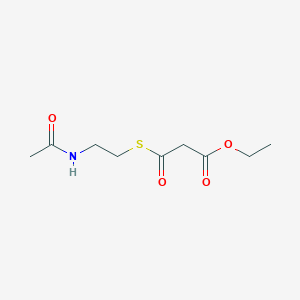
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
